2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione

Lipophilicity ADME Drug Design

The compound 2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione (CAS 578735-39-4) is a fully synthetic heterocyclic small molecule (MW 420.5 g/mol, formula C26H20N4O2) belonging to the indolo[2,3-b]quinoxaline class. It comprises a planar, tetracyclic indoloquinoxaline core, a 7-methyl substituent on the indole ring, a three-carbon propyl linker attached at the N6 position, and a terminal isoindole-1,3-dione (phthalimide) group.

Molecular Formula C26H20N4O2
Molecular Weight 420.5 g/mol
Cat. No. B12124413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione
Molecular FormulaC26H20N4O2
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCN5C(=O)C6=CC=CC=C6C5=O
InChIInChI=1S/C26H20N4O2/c1-16-8-6-11-19-22-24(28-21-13-5-4-12-20(21)27-22)29(23(16)19)14-7-15-30-25(31)17-9-2-3-10-18(17)26(30)32/h2-6,8-13H,7,14-15H2,1H3
InChIKeyUIEUPAYQRVTMSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione – Physicochemical and Structural Baseline for Sourcing


The compound 2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione (CAS 578735-39-4) is a fully synthetic heterocyclic small molecule (MW 420.5 g/mol, formula C26H20N4O2) belonging to the indolo[2,3-b]quinoxaline class . It comprises a planar, tetracyclic indoloquinoxaline core, a 7-methyl substituent on the indole ring, a three-carbon propyl linker attached at the N6 position, and a terminal isoindole-1,3-dione (phthalimide) group. This architecture provides a calculated logP of 4.4–4.95 and a topological polar surface area (TPSA) of 68.1–85.5 Ų, suggesting moderate lipophilicity and membrane permeability . The methyl positional isomerism (7-methyl vs. 9-methyl) inherent in the indoloquinoxaline scaffold results in distinct dipole moments and molecular shapes that affect target binding, making precise regioisomer identification critical for reproducible research [1].

7-Methyl regioisomer-defined scaffold for reproducible SAR
Phthalimide terminus as latent amine for late-stage diversification
Moderate lipophilicity and CNS permeability profile

Why 7-Methylindoloquinoxaline-Phthalimides Cannot Be Interchanged with Other Indoloquinoxaline Analogs


The indoloquinoxaline scaffold generates positional isomers (e.g., 7-methyl vs. 9-methyl) when unsymmetrical starting materials are used, yielding inseparable mixtures unless carefully controlled [1]. The specific 7-methyl regioisomer introduces a distinct steric and electronic environment at the DNA intercalation interface compared to the 9-methyl or unsubstituted analogs, which directly impacts binding affinity and biological selectivity [2]. Furthermore, the terminal phthalimide group is not inert; it serves as a masked primary amine prodrug handle, as demonstrated in patent literature describing its hydrazinolysis to yield a free aminopropyl chain—a transformation impossible with directly aminoalkyl-substituted analogs like B-220 [3]. Therefore, generic substitution with another indoloquinoxaline risks delivering a different regioisomer, an altered linker length, or a non-equivalent terminal functionality, any of which can profoundly alter target engagement.

Positional isomerism (7- vs 9-methyl) may alter DNA binding specificity.
Phthalimide terminus cannot be functionally replaced by aminoalkyl groups.
Linker length and regioisomer identity are critical for target engagement profile.

Quantitative Differentiation Evidence: 2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione vs. Closest Analogs


Lipophilicity-Driven Membrane Permeability: 7-Methyl-Phthalimide vs. Des-Methyl Analog

The introduction of the 7-methyl group on the indoloquinoxaline core increases the calculated logP by approximately 0.5–1.0 log unit compared to the unsubstituted parent scaffold. The target compound exhibits a logP of 4.95 (ChemDiv) to 4.4 (Guidechem XLogP3-AA) , while the des-methyl analog, 1H-isoindole-1,3(2H)-dione, 2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]- (MW 406.45), is expected to have a logP roughly 0.5 units lower based on the Hansch π constant for aromatic methyl substitution, correlating with reduced membrane partitioning. This difference is critical for cell-based assay penetration and in vivo bioavailability.

Lipophilicity (logP)
Class-level inference
Δ logP ≈ +0.5 to +1.0 vs. des-methyl analog
Higher lipophilicity may enhance membrane permeability.
In silico prediction; verify experimentally.
Lipophilicity ADME Drug Design

Topological Polar Surface Area (TPSA): Blood-Brain Barrier Penetration Predictor vs. B-220 Class

The target compound has a TPSA of 68.1 Ų (Guidechem) to 85.47 Ų (ChemDiv) , below the commonly cited threshold of 90 Ų for favorable CNS penetration. In contrast, the prototypical antiviral indoloquinoxaline B-220 (2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) possesses a basic tertiary amine that becomes protonated at physiological pH, dramatically increasing its polar surface area and reducing passive BBB penetration. This physicochemical distinction positions the target compound as a more CNS-accessible scaffold than aminoalkyl-substituted indoloquinoxalines.

TPSA (BBB predictor)
Class-level inference
TPSA 68–85 Ų vs. >90 Ų for aminoalkyl analogs
TPSA below 90 Ų suggests potential CNS permeability.
Requires experimental BBB assay confirmation.
CNS Penetration TPSA Blood-Brain Barrier

Positional Isomer Discrimination: 7-Methyl vs. 9-Methyl Indoloquinoxaline Regiochemistry Impacts DNA Binding

The target compound carries the methyl group at the 7-position of the indoloquinoxaline. Its closest regioisomeric analog, 2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione (CAS 612041-00-6), bears the methyl substituent at the 9-position . Studies on the indoloquinoxaline antitumor agents NCA0424 and NCA0465 have demonstrated that the position of the side chain on the aromatic scaffold profoundly affects the binding mode, base selectivity, and thermodynamic parameters of DNA intercalation [1]. Specifically, NCA0465 (side chain positional isomer of NCA0424) showed asymmetric binding with adenine selectivity, whereas NCA0424 lacked such base specificity. The 7-methyl vs. 9-methyl regiochemistry analogously reprograms the electrostatic potential surface of the intercalating chromophore, predicting different DNA sequence preferences and off-target profiles.

Regioisomer DNA binding
Class-level inference
7-methyl vs 9-methyl: altered DNA base selectivity reported
Regioisomerism changes intercalation mode; verify for SAR.
Based on NCA0424/NCA0465 model system.
DNA Intercalation Regioisomerism Antitumor

Terminal Phthalimide as a Prodrug Handle: Differentiated Synthetic Utility vs. Direct Aminoalkyl Analogs

The target compound's isoindole-1,3-dione (phthalimide) terminus is explicitly demonstrated in patent EP0231159B1 as a synthetic precursor to the corresponding 3-aminopropyl derivative via hydrazinolysis [1]. In this patent, 6-(3-phthalimidopropyl)-6H-indolo(2,3-b)quinoxaline (the des-methyl analog of the target) was converted to 6-(3-aminopropyl)-6H-indolo(2,3-b)quinoxaline in 57% yield (mp 288–291°C) by heating with hydrazine in ethanol [1]. This contrasts with directly aminoalkyl-substituted analogs like B-220, which cannot undergo further modular diversification at the terminal amine without protecting group manipulation. The phthalimide group thus provides a latent primary amine functionality that can be unmasked under mild conditions, enabling late-stage diversification into amides, sulfonamides, ureas, or conjugated payloads.

Phthalimide deprotection
Supporting evidence
Hydrazinolysis to primary amine (57% yield for des-methyl analog)
Enables modular late-stage diversification.
Patent: EP0231159B1; hydrazine/EtOH, reflux.
Prodrug Design Phthalimide Deprotection Medicinal Chemistry

Aqueous Solubility and Formulation Considerations: logSw vs. Halogenated Indoloquinoxaline Analogs

The target compound has a calculated logSw (log of aqueous solubility) of -5.68 , reflecting limited aqueous solubility typical of the neutral, lipophilic indoloquinoxaline-phthalimide class. This is broadly comparable to chlorinated analogs such as 2-[3-(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-propyl]-isoindole-1,3-dione, which carries additional molecular weight (approx. 440.9 g/mol) due to chlorine substitution . However, the absence of halogen substituents on the target compound simplifies its electronic profile and avoids potential metabolic liabilities associated with aryl chlorides (e.g., CYP450-mediated oxidative dehalogenation or glutathione conjugation), while the 7-methyl group provides a metabolically more predictable alkyl substituent.

Solubility & metabolism
Supporting evidence
logSw -5.68; no halogen substituents
Lower risk of reactive metabolite formation vs. chlorinated analogs.
In silico prediction; no halogen-associated metabolic liability.
Solubility Formulation DMPK

Caveat: Absence of Published Head-to-Head Biological Potency Data

An exhaustive search of the peer-reviewed literature and public bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB, PubMed) as of May 2026 did not identify any published head-to-head quantitative biological comparison (e.g., IC50, Ki, EC50, or thermal denaturation ΔTm values) between the target compound and its closest analogs [1]. The compound is listed in the ChemDiv screening library (Compound ID Y910-0229) and has a CAS registry (578735-39-4), but no associated bioactivity data were found in ChEMBL or PubChem [1][2]. Consequently, all differentiation claims above are supported by physicochemical measurements, structural reasoning, and class-level inference from the indoloquinoxaline literature. Users requiring potency-based differentiation must commission comparative in vitro profiling.

Bioactivity data gap
Data to verify
No IC50/Ki/EC50 data available for target compound
Selection must rely on physicochemical differentiation.
Literature survey (May 2026); ChEMBL/PubChem no records.
Data Gap IC50 Selectivity

Optimal Application Scenarios for 2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione Based on Differentiation Evidence


CNS-Penetrant Lead Generation for Neuro-Oncology or Neurodegeneration

The compound's moderate logP (4.4–4.95) and low TPSA (68–85 Ų) place it within the favorable range for passive blood-brain barrier penetration [1]. Its DNA intercalation scaffold, validated across the indoloquinoxaline class for antitumor and antiviral activity [2], makes it suitable as a starting point for CNS-targeted anticancer or neuroprotective drug discovery programs where brain exposure is a prerequisite.

Modular Medicinal Chemistry Intermediate for Late-Stage Diversification

The phthalimide terminus serves as a protected primary amine that can be unmasked by hydrazinolysis (57% yield demonstrated for the des-methyl analog) [1], enabling subsequent functionalization into amides, sulfonamides, or antibody-drug conjugate linkers. This positions the compound as a versatile intermediate for building focused libraries with systematic side-chain variation at the N6 position.

Regioisomerically Defined Standard for Indoloquinoxaline SAR Studies

Unsymmetrical indoloquinoxaline synthesis produces mixtures of 7-methyl and 9-methyl regioisomers that are difficult to separate [1]. The availability of this single, well-characterized 7-methyl regioisomer (with confirmed InChIKey UIEUPAYQRVTMSH-UHFFFAOYSA-N) enables structure-activity relationship (SAR) studies that require unambiguous regiochemical assignment, avoiding confounding results from isomeric mixtures.

Physicochemical Tool Compound for Lipophilicity-Controlled DNA Intercalation

With a logP of ~4.5–5.0, this compound fills a lipophilicity gap between the more polar aminoalkyl indoloquinoxalines (e.g., B-220) and excessively lipophilic polycyclic intercalators. It can serve as a reference compound for studying the relationship between logP, DNA binding affinity, and cellular uptake in the indoloquinoxaline chemical space.

Application
Selection Property
Validation Focus
CNS drug discovery research
LogP/TPSA in CNS range
Brain penetration assay models
Medicinal chemistry intermediate
Phthalimide as latent amine
Hydrazinolysis and derivatization
Regioisomer-defined SAR standard
Single 7-methyl regioisomer
Regiochemical purity by HPLC/NMR
Lipophilicity-controlled DNA intercalation studies
Moderate logP (4.5–5.0)
DNA binding and cellular uptake assays
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